p-Menthane-3-carboxylic acid

描述

Contextualization within Monoterpenoid Chemistry

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. They are major components of essential oils and are known for their diverse fragrances and biological activities. The p-menthane (B155814) skeleton, a cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4 respectively, is a fundamental structure within this class.

Relationship to Menthol (B31143) and Other p-Menthane Derivatives

The most well-known p-menthane derivative is menthol, a compound widely used for its characteristic minty aroma and cooling sensation. scispace.com p-Menthane-3-carboxylic acid is structurally related to menthol and can be prepared from it. For instance, it can be synthesized through the carbonation of a Grignard reagent derived from menthol. google.com This chemical linkage underscores the close relationship between these two important monoterpenoids.

Furthermore, this compound serves as a precursor to a variety of other p-menthane derivatives. For example, it can be converted into its acid chloride, which can then be reacted with alcohols to form esters. google.com These esters, such as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5), are known for their physiological cooling effects. vulcanchem.comresearchgate.net Other related compounds include p-menthane-3,8-diol (B45773) and p-menthane-3,8,9-triol, which are also subjects of study for their potential biological activities. researchgate.netevitachem.comscilit.com

Significance as a Chiral Building Block

Chirality is a key feature of many biologically active molecules. A chiral building block is a molecule that possesses one or more stereocenters and can be used to synthesize more complex chiral molecules. This compound, with its multiple chiral centers, is a valuable chiral building block in organic synthesis. cymitquimica.com Its rigid p-menthane framework and the presence of a reactive carboxylic acid group allow for stereocontrolled transformations.

The use of p-menthane derivatives as chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.netacs.org A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. The auxiliary is then removed, leaving the desired enantiomerically enriched product. The availability of this compound in different stereoisomeric forms enhances its utility in this regard. researchgate.net

Isomeric Forms and Stereochemical Considerations of this compound

The stereochemistry of this compound is complex due to the presence of three chiral centers in its p-menthane core. This gives rise to a number of stereoisomers, each with unique spatial arrangements of its substituents.

Structural Isomers: WS-1 and neo-WS-1

The p-menthane ring exists in a chair-shaped conformation. The substituents on the ring can be in either an axial or equatorial position. This leads to the existence of geometric isomers. In the context of this compound, two important isomers are referred to as WS-1 and neo-WS-1. researchgate.net These isomers differ in the spatial orientation of the carboxylic acid group at the C-3 position. Research has shown that it is possible to interconvert between WS-1 and neo-WS-1 by heating, often in the presence of an acid catalyst. researchgate.netgoogle.com

The distinction between these isomers is significant as the orientation of the functional group can influence the molecule's physical and chemical properties. For instance, in related p-menthane derivatives, equatorially substituted compounds have been found to exhibit a greater physiological cooling effect than their axial counterparts. google.com

Enantiomeric and Diastereomeric Forms and Their Relevance

The three chiral centers in this compound mean that it can exist as multiple stereoisomers. These are categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com The separation of these stereoisomers, a process known as resolution, is crucial as different stereoisomers can have distinct biological activities. libretexts.orglibretexts.org

The resolution of racemic mixtures of chiral carboxylic acids is often achieved by reacting them with an enantiomerically pure chiral amine to form diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered. This ability to isolate specific stereoisomers of this compound is vital for its application as a chiral building block and for studying the structure-activity relationships of its derivatives. tcichemicals.com

Absolute Configuration Studies

Determining the absolute configuration of each chiral center (the actual three-dimensional arrangement of the atoms) is a fundamental aspect of stereochemistry. For this compound, various analytical techniques are employed to elucidate the absolute configuration of its different isomers. One specific enantiomer is designated as (1R,3R,4S)-p-menthane-3-carboxylic acid. cymitquimica.comnih.gov

Advanced spectroscopic and crystallographic methods, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in these studies. scilit.comacs.org For instance, the absolute configuration of related p-menthane derivatives has been determined by synthesizing them from starting materials of known stereochemistry and analyzing the resulting products. scilit.com These studies are essential for understanding how the specific stereochemistry of this compound influences its interactions with other chiral molecules, which is a cornerstone of its use in asymmetric synthesis and the development of new functional materials. acs.org

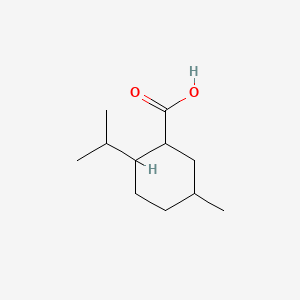

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVSUVYRIVXDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864657 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-86-5 | |

| Record name | p-Menthane-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39668-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39668-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-menthane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for P Menthane 3 Carboxylic Acid

Historical and Established Synthetic Routes

Established methods for the preparation of p-menthane-3-carboxylic acid have laid the groundwork for more advanced and stereocontrolled syntheses. These foundational routes often utilize readily available starting materials derived from menthol (B31143).

A well-established method for synthesizing this compound involves the carbonation of a Grignard reagent derived from menthyl chloride. google.comgoogle.com This process begins with the reaction of a p-menthane-3-halide, typically menthyl chloride, with magnesium metal in an anhydrous inert organic solvent, such as an acyclic ether, to form the corresponding menthylmagnesium chloride. google.com This Grignard reagent is then reacted with carbon dioxide, followed by hydrolysis to yield this compound. google.comgoogle.com

The formation of the Grignard reagent from either menthyl chloride or neomenthyl chloride results in a mixture of diastereomers, namely menthylmagnesium chloride and neomenthylmagnesium chloride. acs.orgresearchgate.netresearchgate.net The ratio of these diastereomers is influenced by the reaction conditions, with studies showing a kinetic diastereomeric ratio of approximately 59:41 at 50°C in THF, which is close to the thermodynamic ratio of 56:44 under the same conditions. acs.orgresearchgate.netresearchgate.net

The subsequent carbonation reaction at low temperatures (e.g., -78°C) can proceed with a degree of stereoselectivity. The reaction of the Grignard reagent mixture with carbon dioxide preferentially forms the anion of menthanecarboxylic acid from the menthylmagnesium chloride diastereomer. acs.orgresearchgate.netresearchgate.net One study reported that the carbonation of the Grignard reagent prepared from (-)-menthyl chloride yielded a mixture of epimeric p-menthane-3-carboxylic acids in a ratio of 92.6:7.4. tandfonline.com

| Starting Material | Reagents | Key Intermediate | Product | Ref |

| p-Menthane-3-halide | 1. Mg, anhydrous ether 2. CO2 3. H2O | Menthylmagnesium halide | This compound | google.comgoogle.com |

| (-)-Menthyl chloride | 1. Mg, dry ether 2. CO2 3. HCl | Menthylmagnesium chloride | (-)-p-Menthane-3-carboxylic acid and its epimer | tandfonline.com |

The oxidation of p-menthane-3-carboxaldehyde presents another viable route to this compound. google.comgoogle.com This method is particularly useful as p-menthane-3-carboxaldehyde can be synthesized from menthone. nih.govacs.org The aldehyde can exist as a mixture of normal and neo isomers, which can be oxidized to the corresponding mixture of carboxylic acids without prior purification. google.comgoogle.com

Various oxidizing agents can be employed for this transformation, with aerobic oxidation being a preferred "green" approach that utilizes oxygen from the air. google.comgoogle.com This oxidation can be performed with or without a catalyst. google.com The process readily converts the aldehyde mixture to the corresponding carboxylic acids while maintaining the configuration of the starting material. google.comgoogle.com

| Starting Material | Oxidation Method | Product | Ref |

| p-Menthane-3-carboxaldehyde mixture (normal and neo) | Aerobic oxidation (with or without catalyst) | This compound mixture (normal and neo) | google.comgoogle.com |

This compound can also be synthesized from other derivatives of menthol. One such method involves the oxidation of (-)-menthyl carbinol. tandfonline.com In this process, (-)-menthyl carbinol, which can be prepared stereospecifically from (-)-menthyl chloride, is oxidized using active manganese dioxide in a suitable solvent like carbon tetrachloride. researchgate.nettandfonline.com The resulting product is (-)-p-menthane-3-carboxylic acid. tandfonline.com

Another approach starts from l-menthyl tosylate, which can be treated with sodium cyanide to yield neo-p-menthane-3-carbonitrile. Subsequent hydrolysis of the nitrile group, for instance, using hydrogen peroxide in the presence of a base, would lead to the corresponding amide, which can then be hydrolyzed to the carboxylic acid. google.com

| Starting Material | Key Steps | Product | Ref |

| (-)-Menthyl carbinol | Oxidation with active manganese dioxide | (-)-p-Menthane-3-carboxylic acid | tandfonline.com |

| l-Menthyl tosylate | 1. Cyanation (e.g., NaCN) 2. Hydrolysis | neo-p-Menthane-3-carboxylic acid | google.com |

Oxidation of p-Menthane-3-carboxaldehyde

Stereoselective Synthesis of this compound and its Isomers

The cyclohexane (B81311) ring of this compound exists in a chair conformation, allowing the carboxylic group at the C3 position to adopt either an equatorial or an axial orientation. The relative stability of these conformers and the ability to selectively synthesize one over the other is a key aspect of its stereoselective synthesis.

The Grignard reagent-mediated carbonation of menthyl Grignard reagents provides a pathway to influence the stereochemistry at C3. The diastereomeric Grignard reagents, menthylmagnesium chloride (with an equatorial C-Mg bond) and neomenthylmagnesium chloride (with an axial C-Mg bond), are in equilibrium. acs.org Carboxylation at low temperatures can kinetically trap the more reactive species. It has been observed that carboxylation of the menthyl Grignard reagent, which is an equilibrium mixture of diastereomers, leads predominantly to the epimer with the equatorial carboxylic acid group. tandfonline.com Hydrolysis of the carbon-magnesium bond during the workup of the Grignard reaction proceeds with retention of configuration at the carbon atom. acs.orgresearchgate.net

Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possible diastereomers. In the context of this compound, this involves controlling the stereocenters at C1, C3, and C4.

One diastereoselective approach involves the Lewis acid-catalyzed rearrangement of an oxaspiro compound derived from menthone. google.com This rearrangement produces a mixture of normal and neo p-menthane-3-aldehydes, with the neo isomer being the major product (molar ratio of neo to normal > 2). google.com The subsequent oxidation of this aldehyde mixture yields a neo-enriched mixture of p-menthane-3-carboxylic acids, demonstrating a diastereoselective route to the neo isomer. google.comgoogle.com

Furthermore, the stereochemical outcome of the Grignard reaction is a result of a diastereoselective process. The reaction of the mixture of menthylmagnesium chloride and neomenthylmagnesium chloride with electrophiles can proceed with high diastereoselectivity. For instance, carboxylation at -78 °C allows for the separation of the diastereomers, as the menthylmagnesium chloride reacts to form the carboxylate, while the neomenthylmagnesium chloride remains largely unreactive under these conditions. acs.orgresearchgate.net This kinetic resolution effectively leads to a diastereoselective synthesis of the menthyl-configured carboxylic acid.

| Approach | Key Transformation | Outcome | Ref |

| Lewis Acid-Catalyzed Rearrangement | Rearrangement of an oxaspiro compound from menthone | Diastereoselective formation of neo-p-menthane-3-carboxaldehyde, leading to neo-enriched this compound | google.comgoogle.com |

| Kinetic Resolution via Carbonation | Low-temperature carboxylation of a diastereomeric mixture of menthyl Grignard reagents | Diastereoselective formation of the menthyl-configured carboxylic acid | acs.orgresearchgate.net |

Enantioselective Synthesis via Chiral Auxiliaries

Enantioselective synthesis is a critical process for producing specific stereoisomers of chiral molecules, which is particularly important when the biological or sensory properties of the enantiomers differ. wikipedia.org One established method to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction toward the formation of a single enantiomer. york.ac.uk

In the context of this compound, an effective enantioselective route involves the use of a chiral precursor that acts as the source of chirality. For instance, (+)- or (−)-p-menthane-3-carboxaldehyde can be synthesized in two steps from the readily available chiral pool molecules (+)- or (−)-menthone, respectively. acs.orgresearchgate.net This chiral aldehyde essentially functions as a synthetic intermediate where the stereochemistry is already set.

The general strategy is as follows:

Attachment: A prochiral substrate is attached to the chiral auxiliary. In this case, the synthesis starts from an existing chiral molecule (menthone).

Diastereoselective Reaction: The key bond-forming or stereocenter-defining reaction is carried out. The steric and electronic properties of the auxiliary block one reaction pathway, favoring another and leading to a diastereomerically enriched product.

Cleavage: The auxiliary is removed from the product to yield the desired enantiomerically pure compound. The auxiliary can often be recovered and reused. york.ac.uk

For this compound, the synthesis leverages the inherent chirality of menthone. The conversion of menthone to the corresponding p-menthane-3-carboxaldehyde sets the required stereocenters. The final step is the oxidation of the aldehyde group to a carboxylic acid. This oxidation does not affect the existing stereocenters on the p-menthane (B155814) ring, thus preserving the enantiomeric purity established in the preceding steps. This approach effectively makes the menthone scaffold a "built-in" chiral auxiliary for its own transformation into the target acid. acs.orgresearchgate.net Chiral lithium amides have also been explored as combined strong bases and chiral auxiliaries for the enantioselective α-alkylation of carboxylic acids. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org These principles are increasingly being applied to the synthesis of valuable chemicals like this compound and its precursors.

The choice of catalyst is pivotal in developing sustainable synthetic methods. Research has demonstrated the efficacy of catalysts derived from renewable resources for reactions within the p-menthane family.

Lignin-Derived Carbon Catalysts: Sustainable carbon acid catalysts have been prepared from alkaline lignin (B12514952), a waste product from the paper and pulp industry. researchgate.net These catalysts have proven effective in the synthesis of p-menthane-3,8-diol (B45773) from citronellal (B1669106). researchgate.netresearchgate.netrsc.org When lignin pyrolyzed at 500 °C was used, it yielded high conversion (97%) and product yield (86%), showcasing a viable use for industrial waste as a catalyst source. researchgate.net

Aerobic Oxidation: A preferred "green" process for converting the precursor, p-menthane-3-aldehyde, to this compound involves aerobic oxidation. google.com This method uses oxygen from the air as the oxidant, which is an abundant, inexpensive, and non-polluting reagent. The reaction can be performed with or without a catalyst. google.com

Other Green Catalysts: The use of hydrogen peroxide as a green oxidant, often in the presence of selenium-containing catalysts, presents another sustainable route for oxidizing aldehydes to carboxylic acids. mdpi.com Additionally, heterogeneous solid acid catalysts, such as those derived from chitosan, offer advantages like easy separation and reusability, minimizing waste. biofueljournal.com

The table below summarizes findings on sustainable catalysts relevant to the synthesis of p-menthane derivatives.

| Catalyst Type | Precursor | Product | Key Finding |

| Lignin-Derived Carbon Acid | (±)-Citronellal | p-Menthane-3,8-diol | 97% conversion and 86% yield achieved, demonstrating effective use of a waste-derived catalyst. researchgate.net |

| Air (O₂) | p-Menthane-3-aldehyde | This compound | Aerobic oxidation is a "green" process using air as the oxidant, which can be done with or without a catalyst. google.com |

| Selenium Compounds | Aldehydes | Carboxylic Acids | Catalyzes oxidation using hydrogen peroxide, a greener oxidant, under mild conditions. mdpi.com |

This table is based on data from syntheses of p-menthane derivatives and general green oxidation methods.

Replacing volatile organic compounds (VOCs) with greener solvents and adopting milder reaction conditions are core tenets of green chemistry.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The synthesis of p-menthane derivatives, such as the cyclization of citronellal, has been successfully performed in water. researchgate.netrsc.org

CO₂–H₂O Medium: A clean process has been developed for the synthesis of p-menthane-3,8-diols from citronellal using a CO₂–H₂O medium without any other additives. rsc.org Carbon dioxide dissolves in water to form carbonic acid, which catalyzes the reaction, thus avoiding the need for stronger, more hazardous acids like sulfuric acid. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. A solvent-free method using aqueous conditions has been reported for the synthesis of p-menthane-3,8-diol from citronellal oil. beilstein-journals.org Similarly, the interconversion of this compound isomers can be performed without a solvent. google.com

Alternative Green Solvents: While water is preferable, other solvents considered "green" include supercritical CO₂, ionic liquids, and bio-based solvents like glycerol (B35011) and ethyl lactate. mdpi.compnas.orgorientjchem.org These solvents offer unique properties such as low vapor pressure or renewability. pnas.orgorientjchem.org

Utilizing Sustainable Catalysts

Interconversion Between Isomeric p-Menthane-3-carboxylic Acids

This compound exists as stereoisomers, primarily the "normal" isomer (WS-1) with an equatorial carboxylic group and the "neo" isomer (neo-WS-1) with an axial carboxylic group. The ability to interconvert these isomers is synthetically valuable, as it allows for the production of the desired isomer from a mixture or from the more readily available isomer. google.com

The interconversion between the normal and neo isomers of this compound can be achieved through epimerization, a process where the configuration at one of several stereocenters in a molecule is inverted. This process is significantly accelerated by an acid catalyst. google.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group. This is followed by the removal of a proton from the alpha-carbon (the carbon adjacent to the carbonyl group), leading to the formation of a planar enol intermediate. masterorganicchemistry.commasterorganicchemistry.com Reprotonation of the alpha-carbon can occur from either face of the planar enol, leading to the formation of either the original isomer or its epimer. Over time, this reversible process leads to an equilibrium mixture of the two isomers. masterorganicchemistry.commsu.edu Both Brønsted and Lewis acids can be used to catalyze this transformation. google.com

The efficiency of the interconversion process can be optimized by controlling the reaction conditions. The key parameter is temperature, with the process typically carried out by heating the isomers at a temperature between 60 °C and 250 °C. google.comgoogle.com

The process can be run in a batch or continuous mode, either neat (without a solvent) or in the presence of a high-boiling point solvent like toluene, xylene, or various hydrocarbons. google.com By carefully controlling these conditions, it is possible to drive the equilibrium towards the desired isomer. For example, starting from a mixture of isomers, the process can be used to produce a product that is highly enriched in one isomer (e.g., ≥98% by weight). google.com Distillation or crystallization can then be used to isolate the pure isomer. google.com

The table below outlines the conditions and outcomes for the interconversion process as described in research findings.

| Starting Material | Catalyst | Temperature Range | Solvent | Outcome |

| Mixture of WS-1 and neo-WS-1 | Acid (Brønsted or Lewis) | ≥ 60 °C | Optional (e.g., toluene, heptane) | Equilibrium mixture is reached. google.com |

| Practically pure (≥98%) neo-WS-1 | Acid | 60 °C to 250 °C | Optional | Can produce practically pure (≥98%) WS-1. google.comgoogle.com |

| Practically pure (≥98%) WS-1 | Acid | 60 °C to 250 °C | Optional | Can produce practically pure (≥98%) neo-WS-1. google.com |

| Mixture of isomers | Acid | Not specified | Not specified | Can achieve a product ratio of WS-1 to neo-WS-1 of 7.3:1.0. google.com |

This table is based on data from patent literature describing the interconversion process.

Iii. Advanced Spectroscopic and Computational Characterization of P Menthane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For p-Menthane-3-carboxylic acid, which exists as stereoisomers, NMR is indispensable for differentiating between its epimeric forms.

The epimers of this compound, which differ in the spatial orientation of the carboxylic acid group on the cyclohexane (B81311) ring, can be distinguished by detailed 1D and 2D NMR experiments. nih.gov The chemical shifts of the protons (¹H) and carbon atoms (¹³C) are highly sensitive to their local electronic and steric environments.

Complete NMR analyses, including full assignments of ¹H and ¹³C spectral data, have been described for the epimers of menthane-1-carboxylic acid, a closely related compound. nih.gov These studies utilize a variety of 1D and 2D techniques to assign chemical shifts and determine homonuclear coupling constants. nih.gov The principles from these analyses are directly applicable to this compound. The orientation of the substituent groups on the cyclohexane ring significantly influences the chemical shifts. For instance, axial and equatorial substituents experience different magnetic shielding, leading to distinct signals in the NMR spectrum. The proton of the carboxylic acid group itself is typically observed as a broad singlet at a downfield chemical shift (around 10–12 ppm) due to hydrogen bonding and its acidic nature. libretexts.org The protons on the carbon adjacent to the carboxylic acid typically resonate in the 2-3 ppm region. libretexts.org

The ¹³C NMR spectrum is also highly informative. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org The precise chemical shifts of the ring carbons can differentiate between the cis and trans isomers, reflecting the different steric interactions in each epimer.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for p-Menthane (B155814) Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl Proton (-COOH) | 10.0 - 12.0 (broad singlet) | - |

| Carbonyl Carbon (-C OOH) | - | 160 - 180 |

| Methine Proton (H-C-COOH) | 2.0 - 3.0 | - |

| Ring Protons | 0.8 - 2.0 | 20 - 55 |

| Isopropyl Protons | 0.7 - 1.0 (doublets) | 15 - 25 |

| Methyl Protons | 0.8 - 1.2 (doublet) | 15 - 25 |

Note: The exact chemical shifts will vary depending on the specific epimer, solvent, and concentration.

Quantum mechanical calculations have become a powerful tool for predicting NMR chemical shifts, aiding in the assignment of complex spectra and providing a deeper understanding of structure-property relationships. acs.org For this compound, computational methods can predict the ¹H and ¹³C chemical shifts for different conformations and epimers. nih.gov These theoretical predictions, when compared with experimental data, can confirm structural assignments. nih.gov

The process often involves:

Geometry Optimization: Calculating the lowest energy conformations of the molecule using methods like Density Functional Theory (DFT). researchgate.net

Shielding Constant Calculation: Using the optimized geometries to calculate the magnetic shielding constants for each nucleus, often with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Chemical Shift Prediction: Referencing the calculated shielding constants to a standard (like tetramethylsilane, TMS) to obtain the chemical shifts. rsc.org

Solvent effects can significantly alter NMR chemical shifts. researchgate.net The presence of a solvent can influence the conformational equilibrium of the solute and can also have direct effects on the magnetic shielding through electrostatic interactions and hydrogen bonding. researchgate.netbdu.ac.in Computational models can account for these solvent effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netacs.org Studies on related molecules like p-menthane-3,9-diols have shown that combining molecular dynamics simulations with quantum mechanical calculations can accurately predict chemical shifts by accounting for the specific distribution of solvent molecules around the solute. acs.org For carboxylic acids, the chemical shift of the acidic proton is particularly sensitive to the solvent, concentration, and temperature due to changes in hydrogen bonding. bdu.ac.inmdpi.com

Complete 1H and 13C NMR Assignments of Epimeric Forms

X-ray Crystallographic Analysis of this compound Derivatives

While no crystal structure for this compound itself was found in the search results, X-ray crystallography of its derivatives provides invaluable, definitive information about the solid-state conformation and intermolecular interactions. iucr.org This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.

Analysis of derivatives, such as esters or amides of this compound, can reveal:

The preferred conformation of the p-menthane ring: Confirming the chair conformation and the equatorial or axial positions of the substituents.

The orientation of the carboxylate derivative group.

Intermolecular interactions: Identifying how molecules pack together in the solid state, which is often governed by hydrogen bonds (e.g., involving the carboxyl group) and van der Waals interactions. mdpi.com

For example, crystal structures of coumarin-3-carboxylic acid esters with menthyl groups have been analyzed to understand the role of weak C-H···O hydrogen bonds in their solid-state architecture. mdpi.com Similarly, studies on other carboxylic acid derivatives highlight how intermolecular hydrogen bonding often leads to the formation of dimers in the crystal structure. mdpi.com The structural information obtained from these derivatives provides a strong basis for understanding the likely solid-state structure of the parent acid. nih.gov

Iv. Applications of P Menthane 3 Carboxylic Acid in Organic Synthesis

p-Menthane-3-carboxylic Acid as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of this compound, derived from menthol (B31143), makes its derivatives, such as p-menthane-3-carboxaldehyde, effective chiral auxiliaries. nih.govacs.org These auxiliaries are instrumental in guiding the formation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds where only one enantiomer is desired. wikipedia.org

The construction of chiral quaternary carbon centers, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. Derivatives of this compound have proven to be highly effective in addressing this challenge. nih.govacs.org Specifically, p-menthane-3-carboxaldehyde, which can be synthesized from (+)- or (-)-menthone, serves as a powerful chiral auxiliary for the synthesis of carbonyl compounds containing a chiral quaternary carbon at the alpha position. nih.govacs.org This method offers high efficiency and stereoselectivity, providing access to enantiomerically pure compounds. nih.gov

Table 1: Examples of Asymmetric Synthesis using p-Menthane-3-carboxaldehyde

| Starting Material | Reagents | Product | Application | Reference |

| (+)- or (-)-Menthone | Two-step synthesis | (+)- or (-)-p-Menthane-3-carboxaldehyde | Chiral Auxiliary | nih.govacs.org |

| Aldehyde | Diorganozinc reagents | Carbonyl compounds with α-chiral quaternary carbon | Asymmetric Synthesis | acs.org |

| Imines | Allyltributylstannane, water | Chiral homoallylamines | Asymmetric Allylation | researchgate.net |

The utility of p-menthane-based chiral auxiliaries extends to the total synthesis of complex natural products. nih.govacs.org For instance, the methodology has been successfully applied to the total synthesis of (+)-cuparenone and a partial synthesis of (-)-cassiol. nih.govacs.org The cleavage of the auxiliary is often achieved through a ring-closing metathesis reaction, which directly yields the desired cycloalkene product. researchgate.net This approach highlights the versatility and practicality of p-menthane (B155814) derivatives in constructing intricate molecular architectures. researchgate.net

Utility in Asymmetric Synthesis of Chiral Quaternary Carbons

Derivatization of this compound for Advanced Materials and Compounds

The carboxylic acid functional group of this compound allows for a wide range of chemical transformations, leading to the synthesis of diverse derivatives with applications in materials science and as physiologically active agents. google.comgoogle.comgoogle.com

The conversion of this compound into its corresponding carboxamide derivatives is a key transformation. google.comgoogle.com These amides are often synthesized by first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with a suitable amine. google.comtandfonline.com N-substituted p-menthane-3-carboxamides are particularly noteworthy for their physiological cooling properties and are used in various consumer products. google.com The synthesis of these amides can be achieved through various methods, including the Ritter reaction, which involves the reaction of a verbanone with acetonitrile (B52724) in the presence of an acid catalyst to form acetamido-o-menthones. researchgate.net Palladium-catalyzed aminocarbonylation is another powerful method for introducing carboxamide functionalities. researchgate.net

Esterification is a common and important reaction of this compound. google.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.comsparkl.mechemguide.co.uk This reaction is reversible, and the yield of the ester can be maximized by using an excess of the alcohol. masterorganicchemistry.com The esters of this compound have found applications as physiological cooling agents. google.com The carboxylic acid can be prepared through methods such as the carbonation of a Grignard reagent derived from a p-menthane-3-halide. google.com

Table 2: Esterification of this compound

| Alcohol | Catalyst | Product | Application | Reference |

| Ethylene glycol | - | 2-hydroxyethyl p-menthane-3-carboxylate | Cooling Agent | google.com |

| Diethylene glycol | - | 2-(2'-hydroxyethoxy) ethyl p-menthane-3-carboxylate | Cooling Agent | google.com |

| Triethylene glycol | - | (ethylene oxide)2 adduct of 2'-hydroxyethyl p-menthane-3-carboxylate | Cooling Agent | google.com |

| Polyethylene glycol 200 | - | Polyethylene glycol ester of p-menthane-3-carboxylate | Cooling Agent | google.com |

Biopolymers are polymers produced by living organisms and include polysaccharides, polypeptides, and polynucleotides. wikipedia.org The functional groups present in this compound and its derivatives allow for their potential integration into polymer and biopolymer systems. For instance, carboxylic acids can be attached to biopolymers like chitosan, a polysaccharide derived from chitin. mdpi.com This modification, known as thiolation when a thiol group is introduced, can enhance the mucoadhesive and mechanical properties of the biopolymer, making it suitable for drug delivery systems. mdpi.com The carboxylic acid functionality can also be used to modify other biopolymers, potentially altering their physical properties and creating materials with novel applications. researchgate.net

V. Biological and Medicinal Research Applications of P Menthane 3 Carboxylic Acid Derivatives

Physiological Cooling Agents Derived from p-Menthane-3-carboxylic Acid

In the 1970s, an extensive research program sought to develop compounds that could elicit a cooling sensation without the characteristic minty aroma and high volatility of menthol (B31143). leffingwell.com This led to the discovery of a new class of potent cooling agents: N-substituted p-menthane-3-carboxamides. leffingwell.comnih.gov These derivatives are synthesized by reacting this compound (or its acid chloride) with an appropriate amine. google.com They have become commercially significant in products ranging from oral care to confectionery. nih.govafinitica.com

The cooling effect of p-menthane-3-carboxamide derivatives is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have revealed several key principles governing their efficacy.

Stereochemistry: The spatial arrangement of substituents on the p-menthane (B155814) ring is critical. Generally, equatorially substituted derivatives exhibit a greater cooling effect than their axial counterparts. google.comgoogle.com Furthermore, compounds with the (1R,2S,5R) configuration, which is the same as that found in (-)-menthol, are typically the most potent. perfumerflavorist.com The l-forms of these isomers are often substantially more active than the d-forms. google.com

N-Substituent Group: The nature of the group attached to the amide nitrogen significantly influences cooling intensity. For instance, N-ethyl-p-menthane-3-carboxamide (WS-3) was one of the first successful commercial coolants. leffingwell.comperfumerflavorist.com Subsequent research led to the development of compounds like N-(ethoxycarbonylmethyl)-p-menthane-3-carboxamide (WS-5) and N-(4-methoxyphenyl)-p-menthane-carboxamide (WS-12), which demonstrate different cooling profiles. leffingwell.comnih.gov Some aryl-substituted derivatives, such as N-(4-cyanomethylphenyl) p-menthanecarboxamide, are reported to be significantly more potent than menthol. leffingwell.comresearchgate.net

Interactive Table:

| Compound Name | Common Name/Code | Relative Cooling Potency (Compared to Menthol) | Key Structural Features | Citations |

| N-Ethyl-p-menthane-3-carboxamide | WS-3 | ~1.5-2x | Ethyl group on amide nitrogen. | leffingwell.comperfumerflavorist.comresearchgate.net |

| Ethyl 3-(p-menthane-3-carboxamido)acetate | WS-5 | ~2-3x (Considered one of the "coldest") | Ethoxycarbonylmethyl group on amide nitrogen. | leffingwell.comafinitica.com |

| N-(4-Methoxyphenyl)-p-menthanecarboxamide | WS-12 | Significantly more potent than menthol. | 4-Methoxyphenyl group on amide nitrogen. | leffingwell.comnih.govresearchgate.net |

| N-(4-cyanomethylphenyl) p-menthanecarboxamide | FEMA 4496 | Claimed to be 10 times cooler than menthol. | 4-Cyanomethylphenyl group on amide nitrogen. | leffingwell.com |

| N-(2-(Pyridin-2-yl)ethyl)-3-p-menthanecarboxamide | FEMA 4549 | Significantly more potent than menthol. | Pyridinylethyl group on amide nitrogen. | leffingwell.comresearchgate.net |

The sensation of cold is primarily mediated by specific ion channels in sensory neurons. Research has identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as the principal receptor for cold temperatures (activated below ~28°C) and for cooling compounds like menthol and its synthetic analogs. nih.govresearchgate.netnih.gov

Derivatives of this compound exert their cooling effect by acting as agonists for the TRPM8 channel. nih.govresearchgate.net When these compounds bind to TRPM8, they cause the channel to open, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx generates an electrical signal that is transmitted to the brain and interpreted as a cooling sensation. nih.gov

While TRPM8 is the main target, another related channel, the Transient Receptor Potential Ankyrin 1 (TRPA1), is activated by more noxious cold (<17°C) and can also be modulated by some cooling agents. researchgate.netresearchgate.net Menthol itself is known to activate TRPA1 at certain concentrations. nih.gov The specificity and potency of p-menthane-3-carboxamide derivatives for TRPM8 over other TRP channels are key factors in their desirable cooling profiles, which generally lack the harsh or irritating notes associated with TRPA1 activation. researchgate.net

Structure-Activity Relationship Studies for Cooling Efficacy

Antimicrobial Activities of this compound Derivatives

Monoterpenoids, including those with a p-menthane skeleton, are known to possess a wide spectrum of biological activities, including antimicrobial properties. sibran.rubohrium.com Chemical modification of these natural structures, such as the introduction of different functional groups, is a strategy to enhance or modulate this activity.

Derivatives of p-menthane have shown promise as antibacterial agents. Studies have demonstrated that oxygenated monoterpenes with a p-menthane structure are effective against a broad range of bacteria. google.com The introduction of certain functional groups can enhance this activity. For example, some pyrazole-3-carboxylic acid derivatives have exhibited notable antibacterial effects against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (e.g., Bacillus subtilis) bacteria. minia.edu.eg While research on the direct antibacterial action of this compound itself is limited in the provided sources, the efficacy of related structures suggests potential in this area. Some p-menthane carboxamides have also been noted for their insect-repelling activity against cockroaches, indicating a broader biological impact beyond cooling. afinitica.com

Interactive Table:

| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Citations |

| Oxygenated p-Menthane Derivatives | Broad range of bacteria | General bactericidal properties. | google.com |

| Pyrazole-3-carboxylic acid amides/esters | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis | Exhibited varying levels of inhibitory activity, some more active than the reference ciprofloxacin. | minia.edu.eg |

| Hydrazone derivatives (vanillin-related) | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate antibacterial activity. | semanticscholar.org |

The antifungal potential of the p-menthane series has also been a subject of investigation. A comparative analysis of various monoterpenoids from the menthane series showed that compounds like α-terpineol and (+)-limonene possess notable antifungal properties. sibran.ru The chemical modification of these structures, such as by introducing sulfur-containing groups, has been explored to create agents with a wide spectrum of antimycotic action. sibran.ru For instance, studies on monoterpenoids from the pinane (B1207555) series, which are structurally related, found that alcohols like cis- and trans-verbenol (B156527) had higher antifungal activity than their parent compounds, α- and β-pinene, likely due to increased hydrophilicity. researchgate.net Similarly, essential oils rich in p-menthane derivatives like menthol and isopulegol (B1217435) have demonstrated significant antifungal activity against plant pathogens such as Monilinia fructicola and Botrytis cinerea. mdpi.com

Efficacy Against Bacterial Strains

Role of p-Menthane-3,8-diol (B45773) (PMD) as an Insect Repellent

While not a carboxylic acid derivative, p-menthane-3,8-diol (PMD) is a closely related and highly relevant compound within the p-menthane family. wikipedia.org It is the only naturally derived repellent recommended by the U.S. Centers for Disease Control and Prevention (CDC) for protection against mosquitoes. caringsunshine.comacs.org PMD is derived from the oil of lemon eucalyptus (Corymbia citriodora) and its study provides significant insight into the biological activity of the p-menthane structure. beyondpesticides.orgnih.gov

The mechanism of action for PMD is believed to involve the disruption of an insect's sensory receptors. It does not kill the insect but creates a vapor barrier on the skin that masks the chemical cues (like carbon dioxide and lactic acid) that humans emit, making it difficult for mosquitoes to locate their host. beyondpesticides.org It effectively interferes with the insect's olfactory system. caringsunshine.com

Numerous studies have confirmed PMD's efficacy, often showing protection comparable to that of DEET (N,N-diethyl-m-toluamide), the synthetic standard for repellents. caringsunshine.comuni-regensburg.de Research has also delved into the stereochemistry of PMD, finding that of the possible diastereomers, (1R)-(+)-cis-PMD is the most effective repellent over time due to a lower evaporation rate. acs.org Formulations have been developed to prolong its action, with one study showing a 40% Citriodiol® (containing 25% PMD) formulation provided protection for over 14 hours against Aedes aegypti mosquitoes, significantly longer than high-concentration DEET products. nih.gov

Synthesis and Diastereodivergent Approaches to PMD

The synthesis of p-menthane derivatives, particularly p-menthane-3,8-diol (PMD), a potent insect repellent, often starts from citronellal (B1669106). researchgate.net Research has shown that a diastereodivergent method can be employed to synthesize each diastereoisomer of PMD from enantiopure citronellal. researchgate.net This approach has revealed that cis-PMD is the product of kinetic control during the cyclization of citronellal, whereas trans-PMD is the thermodynamically controlled product. researchgate.net The synthesis can be achieved through the cyclization of citronellal in a CO2–H2O medium without needing extra additives. researchgate.net The introduction of CO2 accelerates the reaction rate by forming carbonic acid in water, thereby increasing the acidity of the medium. researchgate.net

Another synthetic route to this compound involves a Grignard reaction. google.com This process starts with a p-menthane-3-halide, which reacts with magnesium in an anhydrous inert organic solvent to form a Grignard reagent. This reagent is then reacted with carbon dioxide and subsequently hydrolyzed to yield this compound. google.com Furthermore, novel ester derivatives of p-menthane-3,8-diol have been synthesized in a solvent-free system using a polymer-supported scandium triflate catalyst, demonstrating an efficient and reusable catalytic process. beilstein-journals.org The acylation of the hydroxyl groups on p-menthane-3,8-diol is a key reaction in creating these derivatives. beilstein-journals.org

Repellency Activity Against Mosquitoes and Other Insects

Derivatives of p-menthane, such as p-menthane-3,8-diol (PMD), are recognized for their significant insect repellent properties. google.comnih.gov PMD is a major component of the oil of lemon eucalyptus and is considered one of the most effective natural insect repellents. researchgate.netacs.org

Studies have demonstrated the repellency of PMD against various mosquito species, including Aedes aegypti and Anopheles gambiae. nih.govresearchgate.net Research on the four stereoisomers of PMD revealed that all are equally effective at repelling Anopheles gambiae. nih.gov This suggests that the specific stereochemistry of the isomers does not significantly impact their repellent activity against this mosquito species. nih.gov In contrast, related compounds with only a single hydroxyl group, such as 1-alpha-terpineol and menthol, did not show repellent activity. nih.gov

The development of novel p-menthane-3,8-diol derivatives aims to enhance properties like water solubility while maintaining or improving repellent efficacy. google.comgoogle.com Formulations containing PMD have been shown to provide long-lasting protection against mosquitoes. nih.gov For instance, a formulation containing a PMD-vanillin composite exhibited a longer half-life and extended complete protection time compared to standard DEET formulations at certain concentrations. nih.gov

Comparison with Other Insect Repellents

When compared to other common insect repellents like DEET (N,N-diethyl-3-methylbenzamide) and Picaridin, p-menthane-3,8-diol (PMD) holds its own as a viable alternative. researchgate.netresearchgate.net DEET has long been considered the gold standard for insect repellents due to its broad-spectrum efficacy and extensive history of use. acs.org However, PMD, often found in the form of oil of lemon eucalyptus, is one of the few plant-based repellents recommended by the CDC. researchgate.netacs.org

In terms of efficacy, studies have shown that PMD-based repellents can offer protection comparable to that of DEET. nih.gov For example, one study found that while the effective dose (ED95) for a 30% PMD formulation was higher than for 20% DEET, a novel 30% PMD-vanillin formulation provided a 1.5-fold longer complete protection time at a higher application dose. nih.gov The half-lives of 30% PMD and 20% DEET were found to be similar. nih.gov

Picaridin is another synthetic repellent that is often compared to DEET and PMD. researchgate.netingentaconnect.com It is known for being odorless and not damaging to plastics. nih.gov Field studies have indicated that 20% picaridin performs equally as well as 20% DEET in providing protection against various mosquito species. nih.gov

Here is a table summarizing the comparison of these repellents based on available research data:

| Repellent | Active Ingredient | Key Features | Efficacy Notes |

| PMD-based | p-Menthane-3,8-diol | Plant-derived | Comparable protection time to DEET, especially in enhanced formulations. nih.gov |

| DEET | N,N-diethyl-3-methylbenzamide | Gold standard, broad-spectrum | Long duration of protection against a wide range of arthropods. acs.org |

| Picaridin | 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester | Odorless, does not damage plastics | Similar protection rates to DEET in several field studies. nih.gov |

Investigational Therapeutic Applications of this compound Analogs

Beyond their role as insect repellents, analogs of this compound are being investigated for potential therapeutic applications, including in cancer research and other pharmacological areas.

Potential in Cancer Research

The investigation of carboxylic acid derivatives in cancer research is an active field. While direct studies on this compound are not extensively documented in this specific context, the broader class of carboxylic acid analogs and related terpenoid structures shows promise. For instance, various methoxyflavone analogs, which share some structural similarities in terms of being small organic molecules, have demonstrated cytotoxic effects against different cancer cell lines, including breast and melanoma cancer cells. mdpi.com

Research into other carboxylic acid derivatives, such as indole-3-carboxylic acid analogs, has led to the development of antitumor agents. aacrjournals.org These compounds can exert their effects through multiple signaling pathways in cancer cells. aacrjournals.org The general strategy involves synthesizing a series of analogs and evaluating their structure-activity relationship (SAR) to identify potent candidates. nih.gov For example, modifications to the core scaffold of amlexanox, a carboxylic acid derivative, have led to analogs with enhanced potency as kinase inhibitors, which play a crucial role in cancer progression. nih.gov

The potential for this compound analogs in cancer research would likely follow a similar path of synthesis and screening against various cancer cell lines to identify any cytotoxic or inhibitory activities.

Other Pharmacological Activities Under Investigation

The structural motif of p-menthane is found in various compounds with known biological activities. For instance, N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, a derivative of this compound, is noted for its menthol-like cooling properties and is being investigated for its interaction with transient receptor potential (TRP) channels, specifically TRPM8, which is involved in temperature sensation. smolecule.com This suggests potential applications in pain relief formulations. The presence of the carboxamide group also opens up possibilities in medicinal chemistry, as this functional group is present in many existing drugs. smolecule.com

Furthermore, the broader class of carboxylic acids and their derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-mycobacterial, and antiviral properties. researchgate.net For example, γ-butyrolactones, which are cyclic esters, have been studied for their anti-inflammatory, antioxidant, and even neuroprotective effects. mdpi.com Given the diverse biological activities associated with carboxylic acid derivatives, it is plausible that analogs of this compound could be explored for a variety of therapeutic applications beyond their current primary use as insect repellents.

Vi. Advanced Computational and Theoretical Studies on P Menthane 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and energetic properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for calculating optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For a molecule like p-Menthane-3-carboxylic acid, DFT calculations would typically be performed to determine its most stable three-dimensional conformation (the lowest energy state). These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is instrumental in studying intermolecular interactions. For instance, it can model the formation of hydrogen-bonded dimers of this compound, a common characteristic of carboxylic acids, and calculate the associated binding energies. researchgate.net A study on other carboxylic acids demonstrated that DFT can accurately predict shifts in vibrational frequencies (like the C=O stretch) upon interaction with other molecules or surfaces. researchgate.net Such theoretical investigations provide a molecular-level understanding that complements experimental spectroscopic data. researchgate.net

A combined computational approach using both DFT and Molecular Dynamics was successfully applied to a related compound, p-menthane-3,9-diol, to determine its structure and the effects of solvent molecules. acs.org This highlights the power of DFT in accurately modeling complex molecular systems within the p-menthane (B155814) family. acs.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Carboxylic Acid Dimer (Note: This table is illustrative and does not represent actual calculated data for this compound, but shows typical parameters obtained from DFT studies on carboxylic acid dimers.)

| Parameter | Description | Typical Calculated Value |

| r(O-H···O) | Length of the intermolecular hydrogen bond | 1.6 - 1.8 Å |

| ∠(O-H···O) | Angle of the intermolecular hydrogen bond | 170° - 180° |

| ΔE | Dimerization Energy | -10 to -15 kcal/mol |

| ν(C=O) | Carbonyl stretch frequency (monomer) | ~1750 cm⁻¹ |

| ν(C=O) | Carbonyl stretch frequency (dimer) | ~1700 cm⁻¹ |

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets a complex molecular wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals. uni-muenchen.de It provides a detailed picture of charge distribution and the stabilizing interactions arising from electron delocalization. uni-muenchen.deresearchgate.net

When applied to this compound, NBO analysis would first determine the natural atomic charges on each atom, offering insight into the molecule's polarity and electrostatic potential. A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net These interactions are evaluated using second-order perturbation theory, and their stabilization energy, E(2), quantifies the strength of the delocalization. researchgate.net

For example, in the carboxylic acid group, a significant interaction would be the delocalization of an oxygen lone pair (donor) into the antibonding π* orbital of the carbonyl group (acceptor). This n → π* interaction is characteristic of resonance stabilization in esters and acids. NBO analysis can quantify this effect, providing a deeper understanding of the electronic structure that governs the molecule's reactivity. researchgate.net Studies on various carboxylic acids have used NBO analysis to evaluate intramolecular charge transfer and hydrogen bond strengths. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table is a hypothetical representation for this compound, illustrating the type of data generated by an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O (carbonyl) | π(C=O) | ~40-60 | Intramolecular resonance |

| σ(C-C) (ring) | σ(C-C) (ring) | ~2-5 | Hyperconjugation |

| LP(1) O (hydroxyl) | σ(C-O) (carboxyl) | ~15-25 | Intramolecular hyperconjugation |

| LP(O) (acceptor mol) | σ(O-H) (donor mol) | ~10-20 | Intermolecular H-bond |

Density Functional Theory (DFT) Studies on Molecular Structure and Interactions

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and interactions. researchgate.netacs.org The system's atoms are modeled as particles whose movements are governed by classical mechanics and a defined force field. mdpi.com

For a flexible molecule like this compound, which has a cyclohexane (B81311) ring and multiple substituents, MD simulations are ideal for exploring its conformational landscape. researchgate.net The simulation can reveal the relative populations of different chair, boat, or twist-boat conformations of the ring and the preferred orientations of the isopropyl and carboxylic acid groups.

MD simulations are particularly powerful for studying solvent effects. cdnsciencepub.comresearchgate.net By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how the solute interacts with its environment. This can reveal the structure of the solvation shell around the carboxylic acid group and how hydrogen bonding with the solvent influences the solute's conformation. researchgate.net In a study on the related p-menthane-3,9-diol, MD simulations were crucial for identifying the most populated conformations and the distribution of solvent molecules around the solute. acs.org

MD simulations are a cornerstone of modern drug discovery and are used to study how a small molecule (ligand) interacts with a biological target like a protein receptor or enzyme. mdpi.comnih.gov While specific biological targets for this compound are not prominently documented, its esters are known for their physiological cooling action, suggesting interaction with sensory receptors. google.com

In a hypothetical study, this compound could be docked into the binding site of a target receptor. An MD simulation of this complex would then be run to assess the stability of the binding pose and to characterize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. nih.gov The simulation can reveal how the flexibility of both the ligand and the receptor's binding pocket contribute to the binding event, a phenomenon that static docking models cannot capture. acs.org Such simulations can guide the design of more potent analogs by identifying which molecular features are critical for binding. mdpi.com

Conformational Dynamics and Solvent Effects

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

While specific QSAR and pharmacophore models for this compound are not found in the literature, these computational tools are invaluable for rational drug design and could be applied to explore its derivatives. nih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. scribd.commdpi.com To build a QSAR model for derivatives of this compound, one would synthesize a library of related compounds and measure their biological activity (e.g., cooling effect). Then, various physicochemical properties, known as molecular descriptors (e.g., hydrophobicity (logP), electronic parameters, steric factors), would be calculated for each compound. scribd.com Statistical methods, like partial least squares (PLS) regression, are then used to derive an equation that predicts activity based on these descriptors. mdpi.com The resulting model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr Pharmacophore modeling can be ligand-based, using a set of known active molecules, or structure-based, using the 3D structure of the biological target. dovepress.comdergipark.org.tr For derivatives of this compound, a ligand-based model could be generated from a set of active cooling agents. The model might identify key features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl proton), and a hydrophobic region (the menthane backbone). This 3D pharmacophore model can then be used as a query to rapidly screen large databases of virtual compounds to identify novel molecules that possess the required features and are therefore likely to be active. nih.govdovepress.com

Predictive Modeling for Biological Activity

Predictive modeling, incorporating techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, is a cornerstone of modern drug and chemical discovery. benthamscience.commdpi.com These in silico methods aim to establish a mathematical or geometrical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of a novel molecule's potency before it is synthesized. mdpi.com

A key example of this approach within the p-menthane family is the detailed computational analysis of p-Menthane-3,8-diol (B45773) (PMD) and its derivatives to understand their insect repellent properties. nih.gov Although PMD possesses a diol functional group instead of a carboxylic acid, the underlying p-menthane scaffold is identical, making these studies highly relevant. Researchers conducted quantum chemical analyses to investigate the stereo-electronic properties that govern repellent activity. nih.gov This analysis revealed that key factors for potent activity include favorable lipophilicity (lower aqueous stabilization) and specific electrostatic potential energy distributions across the molecule. nih.gov

From this, a pharmacophore model was generated. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For PMD and its potent analogues, the successful pharmacophore model consisted of three key features. nih.gov

Table 1: Pharmacophore Features for Repellent Activity in p-Menthane Derivatives

| Feature ID | Pharmacophore Feature | Description | Implied Role in Activity |

| 1 | Aliphatic Hydrophobic | A non-polar, aliphatic region of the molecule. | Contributes to favorable interactions with hydrophobic pockets in the target receptor. |

| 2 | Aliphatic Hydrophobic | A second distinct non-polar, aliphatic region. | Enhances binding affinity through additional hydrophobic interactions. |

| 3 | Hydrogen-Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond (e.g., an -OH group). | Forms a specific, directional interaction with the receptor, crucial for anchoring the molecule correctly. |

| Data sourced from in silico analysis of p-Menthane-3,8-diol (PMD) and its derivatives. nih.gov |

This model provides a predictive framework. A new molecule, such as a derivative of this compound, could be computationally overlaid onto this pharmacophore. If the molecule's functional groups align well with these three features, it would be predicted to have a higher probability of possessing repellent activity. The carboxylic acid group itself could potentially serve as a hydrogen-bond donor and acceptor, suggesting that derivatives of this compound could be designed to fit this predictive model.

Rational Design of Novel Derivatives

The ultimate goal of predictive modeling is to guide the rational design of new molecules with improved or novel properties. mdpi.commdpi.com The insights gained from QSAR and pharmacophore studies allow chemists to move beyond random screening and instead make targeted, intelligent modifications to a lead compound. benthamscience.comresearchgate.net

The pharmacophore model developed for PMD directly aided in the design of more effective repellent analogues. nih.gov By understanding that two hydrophobic regions and a hydrogen-bond donor were critical, researchers could propose new structures that retained or enhanced these features while modifying other parts of the molecule to improve properties like persistence or volatility.

Applying this principle to this compound, a rational design strategy can be conceptualized. The carboxylic acid moiety offers a rich site for chemical modification (e.g., esterification, amidation) to tune the molecule's properties. A computational chemist could use the existing p-menthane pharmacophore as a starting point to design new derivatives and predict their activity in silico.

Table 2: Conceptual Framework for Rational Design of this compound Derivatives

| Parent Compound | Design Strategy | Proposed Derivative Structure (Example) | Predicted Outcome based on Computational Model |

| This compound | Enhance lipophilicity while retaining H-bond potential. | Methyl p-menthane-3-carboxylate | Increased membrane permeability; potential fit to hydrophobic regions of the pharmacophore. |

| This compound | Introduce an additional hydrogen bond acceptor/donor group. | p-Menthane-3-carboxamide | Potential for stronger/additional interactions with the biological target. |

| This compound | Modify the isopropyl group to better fit a hydrophobic pocket. | 4-(tert-butyl)-1-methylcyclohexane-3-carboxylic acid | Improved van der Waals contacts and enhanced binding affinity. |

| This compound | Constrain the conformational flexibility of the ring. | Introduction of a double bond in the cyclohexane ring. | Reduced entropic penalty upon binding, potentially increasing affinity. |

| This table is a conceptual illustration of the rational design process and does not represent experimentally verified data. |

This design-test-redesign cycle is fundamental to modern computational chemistry. thieme-connect.com By designing a virtual library of this compound derivatives and using predictive models to score their likely activity, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. frontiersin.org

常见问题

Q. How to design a meta-analysis of existing studies on this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。